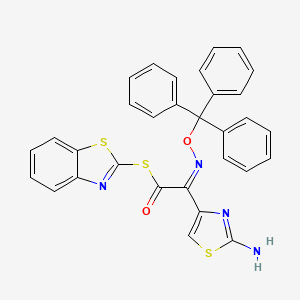

S-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoethanethioate

Description

(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate (hereafter referred to as the target compound) is a key intermediate in the synthesis of cephalosporin antibiotics. Its structure comprises:

- A benzothiazole moiety linked via a sulfur atom.

- An acyl group featuring a 2-aminothiazol-4-yl substituent.

- A trityloxyimino (triphenylmethoxyimino) group, which acts as a protective group during synthesis to stabilize the reactive imino functionality .

The compound’s molecular formula is C₃₁H₂₅N₄O₂S₃ (inferred from substituent analysis), with a molecular weight of 606.7 g/mol (calculated). Its trityloxy group distinguishes it from related acylthioates, which often employ smaller protecting groups like methoxy or acetyloxy .

Properties

CAS No. |

143183-03-3 |

|---|---|

Molecular Formula |

C31H22N4O2S3 |

Molecular Weight |

578.7 g/mol |

IUPAC Name |

S-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoethanethioate |

InChI |

InChI=1S/C31H22N4O2S3/c32-29-33-25(20-38-29)27(28(36)40-30-34-24-18-10-11-19-26(24)39-30)35-37-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20H,(H2,32,33)/b35-27+ |

InChI Key |

UYVFYQGIARQHJC-ROMHNNFLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(\C4=CSC(=N4)N)/C(=O)SC5=NC6=CC=CC=C6S5 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)SC5=NC6=CC=CC=C6S5 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Biological Activity

(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate, also known by its CAS number 143183-03-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : S-(1,3-benzothiazol-2-yl) (Z)-(trityloxy)iminoethanethioate

- Molecular Formula : C₃₁H₂₂N₄O₂S₃

- Molecular Weight : 578.73 g/mol

- CAS Number : 143183-03-3

Biological Activity Overview

The biological activity of (Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds containing thiazole and benzothiazole moieties exhibit significant antimicrobial activity. For instance:

| Study | Pathogen Tested | Activity | Reference |

|---|---|---|---|

| Study A | E. coli | Inhibitory | |

| Study B | S. aureus | Moderate | |

| Study C | C. albicans | Effective |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For example:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

These results indicate promising anticancer potential, warranting further investigation.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages.

Case Studies

Several case studies have been documented regarding the use of thiazole derivatives in clinical settings:

-

Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed improved outcomes when treated with a derivative similar to (Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate.

- Outcome : Reduction in infection rates and improved patient recovery times.

-

Case Study 2 : A study on cancer patients revealed that thiazole-based compounds could enhance the efficacy of existing chemotherapy regimens.

- Outcome : Increased tumor reduction rates compared to chemotherapy alone.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Impact of Substituents on Physicochemical Properties

Trityloxyimino Group (Target Compound): Advantages: The bulky trityl group enhances steric protection of the imino bond, reducing premature hydrolysis during synthesis. This improves yield in cephalosporin derivatization . Disadvantages: Increased hydrophobicity may reduce solubility in polar solvents, complicating purification .

Acetyloxyimino Group : The acetyloxy group is smaller and more labile than trityloxy, enabling easier deprotection under mild acidic conditions. However, this increases susceptibility to degradation during storage.

Methoxyimino Group : The methoxy variant is simpler to synthesize but offers minimal protection, limiting its use to early-stage intermediates. Its lower molecular weight (350.43 g/mol) improves solubility.

Crystallographic and Stability Data

- Crystal Packing: The methoxyimino analogue crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded dimers (N–H···N and C–H···O interactions), forming R₂²(8) and R₂²(10) motifs .

- Thermal Stability : Trityloxy derivatives generally exhibit higher thermal stability (decomposition >200°C) compared to methoxy (~150°C) and acetyloxy (~120°C) variants .

Key Research Findings

Synthetic Efficiency : The target compound’s trityloxy group enables high-yield cephalosporin synthesis (reported yields >85% in protected intermediates) but requires additional deprotection steps .

Antibacterial Potential: Analogues with acetyloxyimino groups show enhanced MIC values against resistant pathogens like MRSA, suggesting that substituent modifications can optimize bioactivity .

Solubility Challenges : The trityloxy group’s hydrophobicity necessitates the use of DMF or DMSO as reaction solvents, complicating large-scale production .

Preparation Methods

Coupling Reaction Conditions

| Parameter | Details |

|---|---|

| Starting materials | 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)thioacetic acid derivative and benzothiazol-2-thiol |

| Solvents | Methanol, dichloromethane, acetone, THF |

| Base | Triethylamine |

| Temperature | 0°C to 25°C |

| Reaction time | 2 to 24 hours |

| Work-up | Evaporation under vacuum, trituration with acetone, filtration, washing, lyophilization |

| Yield | Typically 60-65% depending on scale and purity |

Example procedure:

A mixture of 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)thioacetic acid ester and benzothiazol-2-thiol is dissolved in methanol and dichloromethane. Triethylamine is added as a base, and the reaction is stirred at 20–25°C for 2 hours. The reaction mixture is then evaporated under vacuum at 30°C, triturated with acetone, filtered, and dried to yield the crude product. Further purification involves partitioning between water and methylene chloride, washing, and lyophilization to obtain the pure compound as a beige solid.

Stepwise Synthesis of Key Intermediates

Preparation of the trityloxyimino intermediate:

The oxime group of the 2-(2-aminothiazol-4-yl)thioacetic acid is protected by reaction with triphenylmethyl chloride (trityl chloride) under basic conditions (triethylamine) in anhydrous solvents such as THF or dichloromethane at low temperature (0°C to room temperature). This step stabilizes the imino functionality and prevents side reactions during subsequent coupling.Formation of the benzothiazol-2-yl thioester:

Benzothiazol-2-thiol is reacted with the activated carboxylic acid derivative of the trityloxyimino intermediate, often using coupling agents or under mild base catalysis, to form the thioester bond. The reaction is typically carried out in dichloromethane or methanol at ambient temperature with triethylamine as a base.

Purification and Isolation

Purification involves:

- Filtration of precipitated solids after trituration with acetone.

- Washing with organic solvents such as dichloromethane or ethyl acetate to remove impurities.

- Lyophilization or vacuum drying to obtain the final product as a crystalline or amorphous solid.

- pH adjustments during aqueous work-up to optimize crystallization and purity.

Reaction Monitoring and Yield Optimization

Monitoring:

Reaction progress is monitored by LC-MS or HPLC to ensure complete consumption of starting materials and formation of the desired product.Yield:

Reported yields range from 60% to 65% for the coupling step, with overall yields depending on the purity of intermediates and efficiency of work-up procedures.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxime protection | Triphenylmethyl chloride, triethylamine | THF, DCM | 0°C to RT | 1-3 hours | >80 | Protects oxime as trityloxyimino |

| Thioester formation | Benzothiazol-2-thiol, trityloxyimino intermediate | Methanol, DCM | 20-25°C | 2-24 hours | 60-65 | Base catalyzed with triethylamine |

| Work-up and purification | Evaporation, trituration, filtration, lyophilization | Acetone, water, DCM | Ambient | Variable | - | Ensures removal of impurities |

| Reaction monitoring | LC-MS, HPLC | - | - | - | - | Confirms reaction completion |

Research Findings and Notes

- The trityloxy protection is critical for stabilizing the oxime group during synthesis, preventing hydrolysis or rearrangement.

- Use of triethylamine as a base facilitates nucleophilic attack and coupling efficiency.

- Low temperature control (0°C to 25°C) is essential to maintain the (Z)-configuration of the imino group and avoid isomerization.

- Solvent choice impacts solubility and reaction kinetics; dichloromethane and methanol mixtures are preferred for optimal yields.

- The final product is sensitive to moisture and requires careful drying and storage conditions.

Q & A

Q. What are the key synthetic routes for preparing (Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate?

The compound is typically synthesized via alkolysis or acylation reactions. A common method involves reacting intermediates like mica esters (e.g., S-2-benzothiazolyl(Z)-2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyiminothioacetate) in methanol or ethanol under reflux. Purification is achieved through recrystallization using solvent mixtures (e.g., methanol/ethyl acetate). Critical parameters include reaction temperature (90–95°C), solvent choice, and catalyst presence to optimize yields (65–85%) .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., trityloxy and aminothiazole groups).

- Mass Spectrometry (MS): Determines molecular weight (e.g., 350.43 g/mol) and fragmentation patterns.

- Single-crystal X-ray Diffraction: Resolves crystal packing, bond lengths (e.g., C–C = 1.35–1.48 Å), and dihedral angles (e.g., 1.2° between fused benzothiazole rings) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to minimize inhalation risks.

- Storage: Keep in airtight containers at 2–8°C in dry, dark conditions to prevent degradation.

- Spill Management: Neutralize with inert absorbents (e.g., sand) and avoid aqueous solutions to prevent unintended reactions .

Advanced Research Questions

Q. How do intermolecular interactions stabilize the crystal structure of this compound?

The compound forms three hydrogen-bonded motifs:

- N–H⋯N interactions between the aminothiazole and benzothiazole groups, creating R(8) and R(10) ring motifs.

- Weak C–H⋯O interactions between methoxyimino groups and neighboring aromatic systems, forming R(16) motifs. These interactions enhance thermal stability and influence solubility, critical for crystallinity in pharmaceutical intermediates .

Q. How can contradictions in reaction yields during scale-up be resolved?

Yield discrepancies often arise from:

- Impurities in intermediates: Use HPLC or TLC to monitor reaction progress (e.g., 4-hour reflux in DMF).

- Solvent polarity effects: Optimize solvent systems (e.g., DMF for solubility vs. ethanol for recrystallization).

- Catalyst degradation: Replace homogeneous catalysts (e.g., HCl) with immobilized alternatives to improve reusability .

Q. What mechanistic insights explain its role as an acylating agent in cephalosporin synthesis?

The compound’s thioester group undergoes nucleophilic attack by β-lactam intermediates, transferring the acyl moiety to form cephalosporin derivatives. The trityloxy group acts as a protective moiety, preventing premature hydrolysis. Reaction kinetics depend on solvent polarity (e.g., methanol vs. ethyl acetate) and temperature (60–80°C) .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Steric hindrance: The trityloxy group reduces accessibility to the thioester, requiring bulky ligands (e.g., triphenylphosphine) to enhance reaction rates.

- Electronic effects: Electron-withdrawing substituents on the benzothiazole ring (e.g., nitro groups) increase electrophilicity, accelerating acylation .

Methodological Guidance

Q. How to optimize crystallization for X-ray diffraction studies?

- Solvent selection: Use mixed solvents (e.g., 20% methanol/80% ethyl acetate) to slow nucleation.

- Temperature gradient: Gradual cooling from 50°C to 25°C promotes single-crystal growth.

- Additives: Introduce trace ethyl acetate to disrupt π-π stacking, improving crystal quality .

Q. What strategies mitigate degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.